molecular formula C17H23N3O3S B2444529 (4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1396856-54-4

(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2444529
CAS No.: 1396856-54-4
M. Wt: 349.45
InChI Key: HTBRRHPILYSULV-UHFFFAOYSA-N
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Description

(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Biological Activity

Synthetic Methodologies : Research into the synthesis of potentially bioactive compounds from visnaginone and the development of novel pyrazoline derivatives as anti-inflammatory and antibacterial agents indicates a significant interest in complex molecules similar to the one in your query for their potential biological activities. Techniques include microwave-assisted synthesis and conventional methods, showcasing the efficiency and environmental friendliness of modern synthetic approaches (O. M. Abdel Hafez, K. Ahmed, E. Haggag, 2001; P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).

Anti-inflammatory and Antibacterial Properties : The investigation into novel series of pyrazoline derivatives for their in vivo anti-inflammatory and in vitro antibacterial activity reflects ongoing research into compounds with potential therapeutic applications. The study findings underscore the promise of structurally complex molecules for developing new treatments (P. Ravula et al., 2016).

Heterocyclic Cores in Drug Discovery : The exploration of heterocyclic cores in diamine-based histamine H3 receptor antagonists highlights the critical role of structural diversity in medicinal chemistry. Such research underlines the importance of heterocyclic and aromatic substitutions for binding affinity and selectivity in receptor targeting, which may parallel the potential applications of the compound (Devin M Swanson et al., 2009).

Properties

IUPAC Name

[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-19-10-15(16(18-19)22-2)17(21)20-7-5-13(6-8-20)11-24-12-14-4-3-9-23-14/h3-4,9-10,13H,5-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBRRHPILYSULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.